

# Evaluating the In Vivo Efficacy of Pomalidomide-Based PROTACs: A Comparative Guide

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## Compound of Interest

Compound Name: Pomalidomide-PEG2-azide

Cat. No.: B2380022

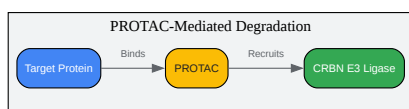
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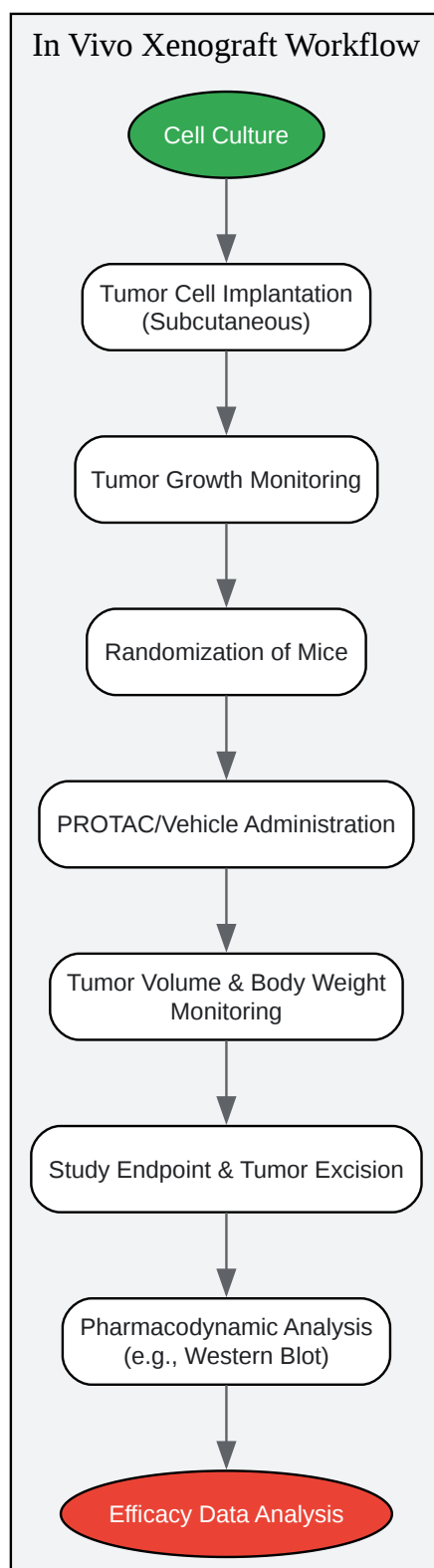
For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. Pomalidomide, an immunomodulatory agent, has been widely repurposed as a potent E3 ligase ligand for Cereblon (CRBN), a key component of many successful PROTACs. This guide provides a comprehensive evaluation of the in vivo efficacy of pomalidomide-based PROTACs, comparing their performance against alternative therapies and detailing the experimental methodologies that underpin these assessments.

## Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of a warhead that binds to the target protein of interest (POI), a pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POI, the PROTAC, and CRBN facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.





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